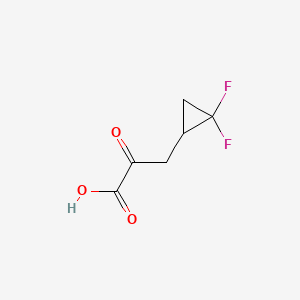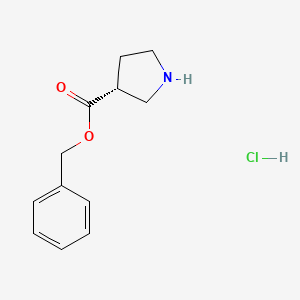
6-Bromo-3-(difluoromethyl)-1-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(difluoromethyl)-1-methyl-1H-indazole is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. The presence of bromine and difluoromethyl groups in the structure of this compound imparts unique chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(difluoromethyl)-1-methyl-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethyl)aniline and 6-bromoindole.
Reaction Conditions: The reaction involves the bromination of 3-(difluoromethyl)aniline followed by cyclization with 6-bromoindole under controlled conditions.
Catalysts and Reagents: Common reagents used in the synthesis include bromine, anhydrous aluminum chloride, and solvents like dichloromethane.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: The reaction conditions are optimized for large-scale production, ensuring high yield and purity.
Automation: Automated reactors and continuous flow systems are employed to enhance efficiency and reproducibility.
Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(difluoromethyl)-1-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride and potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
6-Bromo-3-(difluoromethyl)-1-methyl-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(difluoromethyl)-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde
- 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- 6-Bromo-3-fluoro-2-methylpyridine
Uniqueness
6-Bromo-3-(difluoromethyl)-1-methyl-1H-indazole is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C9H7BrF2N2 |
|---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
6-bromo-3-(difluoromethyl)-1-methylindazole |
InChI |
InChI=1S/C9H7BrF2N2/c1-14-7-4-5(10)2-3-6(7)8(13-14)9(11)12/h2-4,9H,1H3 |
InChI Key |
FKSGTHSWNIWEKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=N1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13910961.png)
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazol-2-YL trifluoromethanesulfonate](/img/structure/B13910962.png)








![Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B13911006.png)

